Azidopine

Descripción general

Descripción

Azidopine is a photo-active dihydropyridine analogue that was initially developed to label L-type calcium channels . It is known for its ability to bind with high affinity to calcium channels in skeletal muscle membranes . This compound is also recognized for its role in inhibiting the active transport of vinblastine in P-glycoprotein expressed in plasma membrane vesicles from drug-resistant human carcinoma cell lines .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Azidopine can be synthesized through a series of chemical reactions involving the use of succinimidyl-4-azidobenzoate and 1,4-dihydro-2,6-dimethyl-4-(2-trifluoromethylphenyl)-3,5-pyridine carboxylic acid 2-(aminoethyl) ethyl ester . The synthesis involves the following steps:

Preparation of Succinimidyl-4-azidobenzoate: This compound is evaporated to dryness under a gentle stream of nitrogen.

Reaction with 1,4-Dihydro-2,6-Dimethyl-4-(2-Trifluoromethylphenyl)-3,5-Pyridine Carboxylic Acid 2-(Aminoethyl) Ethyl Ester: The dried succinimidyl-4-azidobenzoate is then reacted with the pyridine carboxylic acid ester in the presence of sodium borate buffer (pH 8.4) to form this compound.

Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using the same chemical reactions as described above. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure the formation of the desired product.

Análisis De Reacciones Químicas

Types of Reactions: Azidopine undergoes various chemical reactions, including:

Photoaffinity Labeling: this compound binds reversibly to calcium channels and, upon exposure to ultraviolet light, incorporates covalently into membrane proteins.

Inhibition of Active Transport: this compound inhibits the active transport of vinblastine in P-glycoprotein.

Common Reagents and Conditions:

Reagents: Succinimidyl-4-azidobenzoate, 1,4-dihydro-2,6-dimethyl-4-(2-trifluoromethylphenyl)-3,5-pyridine carboxylic acid 2-(aminoethyl) ethyl ester, sodium borate buffer.

Conditions: Reactions are typically carried out in the dark to prevent premature photolysis, with careful control of temperature and pH.

Major Products:

Aplicaciones Científicas De Investigación

Azidopine has a wide range of scientific research applications, including:

Chemistry: Used as a photoaffinity probe to study the structure and function of calcium channels.

Biology: Employed in the investigation of P-glycoprotein and its role in multidrug resistance in cancer cells.

Medicine: Utilized in research on calcium channel blockers and their potential therapeutic applications.

Mecanismo De Acción

Azidopine exerts its effects by binding to L-type calcium channels and inhibiting the active transport of drugs such as vinblastine in P-glycoprotein . The binding sites for this compound are located within the transmembrane domain of P-glycoprotein, which comprises 12 membrane-spanning alpha-helices . Upon binding, this compound interferes with the normal function of these proteins, leading to the inhibition of calcium influx and drug transport.

Comparación Con Compuestos Similares

Azidopine is similar to other dihydropyridine calcium channel blockers, such as nifedipine and amlodipine . this compound is unique in its photo-active properties, which allow it to be used as a photoaffinity probe for labeling calcium channels . Other similar compounds include:

Nifedipine: A dihydropyridine calcium channel blocker used to treat hypertension and angina.

Amlodipine: Another dihydropyridine calcium channel blocker with a longer duration of action compared to nifedipine.

This compound’s uniqueness lies in its ability to covalently label proteins upon exposure to ultraviolet light, making it a valuable tool for studying the structure and function of calcium channels and P-glycoprotein .

Propiedades

Número CAS |

90523-31-2 |

|---|---|

Fórmula molecular |

C27H26F3N5O5 |

Peso molecular |

557.5 g/mol |

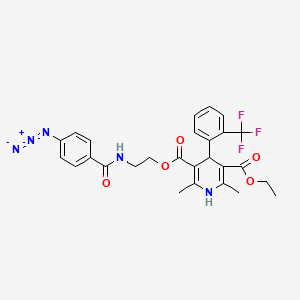

Nombre IUPAC |

5-O-[2-[(4-azidobenzoyl)amino]ethyl] 3-O-ethyl 2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate |

InChI |

InChI=1S/C27H26F3N5O5/c1-4-39-25(37)21-15(2)33-16(3)22(23(21)19-7-5-6-8-20(19)27(28,29)30)26(38)40-14-13-32-24(36)17-9-11-18(12-10-17)34-35-31/h5-12,23,33H,4,13-14H2,1-3H3,(H,32,36) |

Clave InChI |

SWMHKFTXBOJETC-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2C(F)(F)F)C(=O)OCCNC(=O)C3=CC=C(C=C3)N=[N+]=[N-])C)C |

SMILES canónico |

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2C(F)(F)F)C(=O)OCCNC(=O)C3=CC=C(C=C3)N=[N+]=[N-])C)C |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Azidopine |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.